2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a chemical compound that may find usage in various scientific research fields. With its complex structure, it's likely to exhibit interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multi-step organic synthesis approach is often required:
Starting Materials: Begin with precursors like methoxybenzenes, methylquinazolines, and benzenesulfonamides.
Step 1: Methoxybenzene is methylated using methyl halide under basic conditions.
Step 2: Quinazoline derivative is formed through a cyclization reaction.
Step 3: Coupling of the methylquinazoline derivative with the methylated methoxybenzene using a suitable cross-coupling catalyst like palladium or nickel.
Step 4: Sulfonamide formation via reaction with chlorosulfonic acid.
Industrial Production Methods
For large-scale production, the following modifications might be necessary:
Optimization of Catalysts: Use of robust, reusable catalysts to minimize costs.
Green Chemistry Approaches: Reduce the use of harmful solvents by using water or bio-based solvents.
Process Intensification: Employ continuous flow chemistry to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions due to their electron-rich nature.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃.
Reduction Reagents: LiAlH₄, H₂ with a metal catalyst.
Substitution Conditions: Electrophilic halogenation using Br₂ or Cl₂ in the presence of a Lewis acid.
Major Products Formed from These Reactions
Oxidation of the methoxy group forms a carbonyl compound.
Reduction of the sulfonamide produces the corresponding amine.
Electrophilic substitution can yield halogenated derivatives.
Scientific Research Applications
Chemistry: As a reagent for synthetic organic chemistry.
Biology: Potential as a molecular probe or ligand in biochemical assays.
Medicine: Could be investigated for therapeutic properties or as a drug intermediate.
Industry: Use in the production of specialized dyes, pigments, or other materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological molecules:
Molecular Targets: It might interact with specific enzymes or receptors.
Pathways Involved: Could modulate biochemical pathways involving oxidative stress or signal transduction.
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives
Sulfonamide derivatives
Methoxybenzene derivatives
These comparisons highlight the unique position of "2-methoxy-5-methyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" in scientific research.
This compound stands out due to its multifaceted applications and diverse reactivity, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-15-8-13-21(30-3)22(14-15)31(28,29)25-17-9-11-18(12-10-17)26-16(2)24-20-7-5-4-6-19(20)23(26)27/h4-14,25H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWIYJAGIGHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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